Ezh2/hsp90-IN-29

Glioblastoma Temozolomide resistance Cell proliferation

Ezh2/hsp90-IN-29 (also designated as compound is a first-in-class dual inhibitor targeting both enhancer of zeste homolog 2 (EZH2) and heat shock protein 90 (HSP90), developed through structural modification of tazemetostat appended with a second-generation HSP90 inhibitor pharmacophore. The compound exhibits balanced dual inhibitory activity with IC50 values of 6.29 nM against EZH2 and 60.1 nM against HSP90 in cell-free enzymatic assays.

Molecular Formula C40H48N4O6
Molecular Weight 680.8 g/mol
Cat. No. B12379370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEzh2/hsp90-IN-29
Molecular FormulaC40H48N4O6
Molecular Weight680.8 g/mol
Structural Identifiers
SMILESCCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC(=CC=C4)N(C)C(=O)C5=C(C=C(C(=C5)C(C)C)O)O
InChIInChI=1S/C40H48N4O6/c1-8-44(29-12-14-50-15-13-29)35-19-28(18-32(26(35)6)38(47)41-22-34-24(4)16-25(5)42-39(34)48)27-10-9-11-30(17-27)43(7)40(49)33-20-31(23(2)3)36(45)21-37(33)46/h9-11,16-21,23,29,45-46H,8,12-15,22H2,1-7H3,(H,41,47)(H,42,48)
InChIKeyHFGQPOCPRWCSRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ezh2/hsp90-IN-29: First-in-Class Dual EZH2/HSP90 Inhibitor for TMZ-Resistant Glioblastoma Research Procurement


Ezh2/hsp90-IN-29 (also designated as compound 7) is a first-in-class dual inhibitor targeting both enhancer of zeste homolog 2 (EZH2) and heat shock protein 90 (HSP90), developed through structural modification of tazemetostat appended with a second-generation HSP90 inhibitor pharmacophore [1]. The compound exhibits balanced dual inhibitory activity with IC50 values of 6.29 nM against EZH2 and 60.1 nM against HSP90 in cell-free enzymatic assays [1]. Its molecular design enables BBB penetration and demonstrates potent anti-proliferative efficacy specifically against temozolomide (TMZ)-resistant glioblastoma cell lines, a context where single-target EZH2 inhibitors such as tazemetostat show minimal activity [1]. The compound is covered by international patent WO2024238381 and is commercially available for research use through authorized vendors [2].

Why Ezh2/hsp90-IN-29 Cannot Be Substituted by Single-Target EZH2 or HSP90 Inhibitors in TMZ-Resistant GBM Research


Single-target EZH2 inhibitors (e.g., tazemetostat) and single-target HSP90 inhibitors (e.g., geldanamycin) are not interchangeable with Ezh2/hsp90-IN-29 due to fundamentally different pharmacological profiles in the TMZ-resistant glioblastoma context. The J. Med. Chem. study explicitly demonstrated that adducts possessing only EZH2 inhibitory activity—including tazemetostat and several structural analogs—were incapable of exerting meaningful cell growth inhibition against TMZ-resistant Pt3R GBM cells, with tazemetostat showing an IC50 of 79.81 μM, representing a 78.6-fold weaker anti-proliferative effect compared to the dual inhibitor [1]. Similarly, compounds lacking balanced dual inhibition (such as adducts with EZH2 activity but negligible HSP90 activity) failed to achieve significant cytotoxicity in this resistant model [1]. The requirement for concomitant dual modulation of both EZH2 and HSP90 pathways is mechanistically non-negotiable for overcoming TMZ resistance in this specific cellular context, making generic substitution with either class of single-target inhibitor scientifically invalid [1].

Quantitative Differentiation Evidence for Ezh2/hsp90-IN-29 Against Comparators in TMZ-Resistant Glioblastoma Models


Cell Proliferation Inhibition in TMZ-Resistant GBM: 78.6-Fold Superior to Tazemetostat

In head-to-head testing against the TMZ-resistant glioblastoma cell line Pt3R, Ezh2/hsp90-IN-29 (compound 7) demonstrated an anti-proliferative IC50 of 1.015 ± 0.69 μM at 72 hours. In the identical assay system, the FDA-approved EZH2 inhibitor tazemetostat exhibited an IC50 of 79.81 ± 4.91 μM, representing a 78.6-fold difference in potency favoring the dual inhibitor [1]. The study further notes that multiple adducts possessing EZH2-only inhibitory activity—including tazemetostat and compounds 1, 2, 4, 5, 6, 9, and 10—were all unable to exert meaningful cell growth inhibitory effects against Pt3R cells [1].

Glioblastoma Temozolomide resistance Cell proliferation Drug-resistant cancer

In Vivo Anti-Tumor Efficacy in TMZ-Resistant GBM Xenograft Model

Ezh2/hsp90-IN-29 (compound 7) elicited substantial in vivo anti-GBM efficacy in experimental mice xenografted with TMZ-resistant Pt3R cells [1]. The in vivo tumor growth inhibition was demonstrated as a direct functional consequence of the compound's dual EZH2/HSP90 inhibitory mechanism, whereas single-target EZH2 inhibition was previously established as insufficient to produce anti-proliferative effects in this same Pt3R cell model [1]. The study design used the TMZ-resistant Pt3R xenograft model specifically to validate that the in vitro differentiation translates to in vivo therapeutic relevance [1].

In vivo efficacy Xenograft model Preclinical oncology Glioblastoma

Balanced Dual Target Engagement with Quantified Enzymatic IC50 Values

Ezh2/hsp90-IN-29 (compound 7) was identified as a balanced dual inhibitor with EZH2 IC50 = 6.29 nM and HSP90α IC50 = 60.1 nM in cell-free enzymatic assays [1]. The study systematically evaluated 10 structural analogs, revealing that only compounds 7 and 8 achieved substantial HSP90 inhibitory activity (IC50 values of 60.1 nM and 63.6 nM, respectively) while retaining potent EZH2 inhibition [1]. Compounds with unbalanced activity profiles (e.g., compound 2: EZH2 IC50 = 2.06 nM but no HSP90 activity; compound 6: EZH2 IC50 = 11.7 nM, HSP90α IC50 > 10,000 nM) failed to demonstrate meaningful anti-proliferative effects in the TMZ-resistant Pt3R cell model [1].

EZH2 inhibition HSP90 inhibition Dual targeting Enzymatic assay

Blood-Brain Barrier Penetration Capability for CNS Oncology Applications

Ezh2/hsp90-IN-29 has been demonstrated to cross the blood-brain barrier (BBB), a critical prerequisite for any compound intended for glioblastoma research applications [1]. This property is particularly significant given that many HSP90 inhibitors (including the standard comparator geldanamycin) exhibit poor CNS penetration due to efflux transporter susceptibility and unfavorable physicochemical properties. The BBB-penetrant property is explicitly highlighted in the primary research publication as a key differentiating feature that positions this compound as a tractable anti-GBM agent [1].

Blood-brain barrier CNS penetration Glioblastoma Brain tumor

Distinct Mechanism of Action: M-Phase Arrest and ROS Catabolism Suppression

Proteomic and functional analyses revealed that Ezh2/hsp90-IN-29 (compound 7) induces cell cycle arrest specifically at the M phase, promotes the expression of apoptosis/necrosis-related genes, and suppresses the reactive oxygen species (ROS) catabolism pathway in TMZ-resistant GBM cells [1]. In contrast, single-target EZH2 inhibitors such as tazemetostat did not produce these effects in the resistant cell model [1]. The dual inhibitor treatment also significantly increased HSP family protein expression (HSPA1A, HSPA8, HSP90AA1, HSPB1, HSPH1, HSPA4), a response consistent with HSP90 inhibition that is absent with EZH2-only treatment [1].

Cell cycle arrest Apoptosis Reactive oxygen species Mechanism of action

First-in-Class Patent Protection and Commercial Exclusivity

Ezh2/hsp90-IN-29 is covered by international patent WO2024238381 titled 'DUAL EZH2-HSP90 INHIBITORS,' filed May 10, 2024 and published November 21, 2024 [1]. The patent explicitly claims this compound class as first-in-class dual EZH2-HSP90 inhibitors, with the target compound (compound 7) serving as the lead chemical probe in the exemplified series [1]. The patent disclosure includes comprehensive synthetic routes, characterization data, and biological activity profiles across multiple analogs [1]. This intellectual property protection ensures that the compound's unique scaffold is not commercially available from generic sources.

Patent protection First-in-class Chemical probe Procurement

Optimal Research Applications for Ezh2/hsp90-IN-29 Based on Quantitative Evidence


TMZ-Resistant Glioblastoma Preclinical Research and Drug Resistance Mechanism Studies

Ezh2/hsp90-IN-29 is optimally suited for preclinical research focused on temozolomide-resistant glioblastoma models. The compound demonstrated an anti-proliferative IC50 of 1.015 μM against TMZ-resistant Pt3R GBM cells, a 78.6-fold improvement over tazemetostat (IC50 = 79.81 μM) in the identical assay system [1]. The compound also exhibited substantial in vivo anti-GBM efficacy in Pt3R xenografted mice, validating its translational relevance [1]. Researchers investigating mechanisms of TMZ resistance or seeking chemical probes that overcome MGMT-mediated and non-MGMT resistance pathways in GBM will find this dual inhibitor particularly valuable, as its balanced EZH2/HSP90 inhibition addresses resistance mechanisms that single-target agents cannot surmount.

CNS-Penetrant Dual Epigenetic-Chaperone Inhibitor Studies in Brain Tumor Models

The confirmed BBB-penetrant property of Ezh2/hsp90-IN-29 makes it a uniquely suitable chemical probe for studies requiring CNS-accessible dual EZH2/HSP90 inhibition [1]. This property distinguishes it from most HSP90 inhibitors (including geldanamycin and early-generation ansamycins) that fail to achieve therapeutic brain concentrations due to P-glycoprotein efflux and unfavorable physicochemical properties. Applications include orthotopic brain tumor models, studies of glioma stem cell populations that reside behind the intact BBB, and comparative pharmacology studies evaluating the contribution of CNS penetration to anti-tumor efficacy. The compound's BBB penetration was a deliberate design consideration that directly addresses a major limitation of existing HSP90-targeted agents in neuro-oncology.

Balanced Dual-Target Chemical Probe for M-Phase Cell Cycle Arrest and ROS Pathway Studies

Ezh2/hsp90-IN-29 provides a validated chemical probe for investigating the mechanistic intersection of epigenetic regulation (via EZH2/H3K27me3) and chaperone function (via HSP90 client protein degradation) in cancer cell biology. The compound induces specific M-phase cell cycle arrest and suppresses ROS catabolism pathways, a phenotype that is not recapitulated by treatment with single-target EZH2 inhibitors or unbalanced dual inhibitor analogs [1]. Proteomic analysis confirmed that the compound significantly upregulates HSP family proteins (HSPA1A, HSPA8, HSP90AA1, HSPB1, HSPH1, HSPA4) while also modulating EZH2-mediated transcriptional programs [1]. This distinct mechanistic signature makes the compound an essential tool for studies requiring simultaneous modulation of both pathways, including synthetic lethality screens, combination therapy development, and pathway crosstalk investigations.

Structure-Activity Relationship Studies of First-in-Class Dual EZH2-HSP90 Inhibitors

Ezh2/hsp90-IN-29 (compound 7) serves as the lead chemical probe from a systematically characterized 10-compound analog series, with comprehensive SAR data available for EZH2 inhibition (range: 2.06 nM to 641 nM), HSP90α inhibition (range: 60.1 nM to >10,000 nM), and anti-proliferative activity in TMZ-resistant Pt3R cells (range: 1.015 μM to >27 μM) [1]. The study explicitly demonstrates that only compounds achieving balanced dual inhibition (EZH2 IC50 < 10 nM and HSP90α IC50 < 100 nM) confer meaningful anti-GBM activity [1]. This quantitative SAR dataset enables researchers to use Ezh2/hsp90-IN-29 as a benchmark comparator for evaluating new dual inhibitor candidates, validating target engagement assays, or establishing baseline activity parameters for medicinal chemistry optimization programs. The patent WO2024238381 further provides synthetic routes and characterization data supporting the use of this compound as a reference standard in dual EZH2-HSP90 inhibitor development.

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